(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
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Overview
Description
(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is an organic compound that features a benzimidazole core substituted with a 4-chloro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 4-chloro-2-nitrobenzoyl chloride with 5,6-dimethyl-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: (4-AMINO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Substitution: (4-SUBSTITUTED-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Oxidation: N-OXIDE DERIVATIVES
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitro and chloro groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown activity against various pathogens and cancer cell lines, indicating its potential as a lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death. Additionally, the chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLORO-2-NITROPHENYL)(1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
- (4-CHLORO-2-NITROPHENYL)(5-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
- (4-CHLORO-2-NITROPHENYL)(6-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Uniqueness
(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is unique due to the presence of both methyl groups on the benzimidazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The dual methyl substitution can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPRNKQBDGRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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